diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate
CAS No.: 2770524-88-2
Cat. No.: VC12002790
Molecular Formula: C7H14ClO5PS
Molecular Weight: 276.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2770524-88-2 |
|---|---|
| Molecular Formula | C7H14ClO5PS |
| Molecular Weight | 276.68 g/mol |
| IUPAC Name | 1-diethoxyphosphorylcyclopropane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 |
| Standard InChI Key | MPGQUUYHWSFBKY-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC |
| Canonical SMILES | CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is defined by its intricate stereoelectronic features. The compound’s IUPAC name, 1-diethoxyphosphorylcyclopropane-1-sulfonyl chloride, precisely reflects its connectivity: a cyclopropane ring substituted with a diethyl phosphonate group and a chlorosulfonyl moiety at adjacent positions. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 2770524-88-2 |
| Molecular Formula | C₇H₁₄ClO₅PS |
| Molecular Weight | 276.68 g/mol |
| InChI | InChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 |
| InChIKey | MPGQUUYHWSFBKY-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC |
The cyclopropane ring introduces significant ring strain, which influences both the compound’s reactivity and stability. The chlorosulfonyl group (-SO₂Cl) is a strong electrophile, enabling nucleophilic substitution reactions, while the phosphonate ester (-PO(OEt)₂) participates in phosphorylation and cross-coupling processes .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate typically proceeds via a two-step protocol:
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Formation of Chlorosulfonyl Cyclopropane Derivative: Cyclopropanation of a suitable alkene precursor (e.g., vinyl sulfonyl chloride) using diazomethane or Simmons-Smith reagent yields the chlorosulfonyl-substituted cyclopropane.
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Phosphorylation Reaction: Treatment of the cyclopropane derivative with diethyl phosphite [(EtO)₂P(O)H] in the presence of a base (e.g., sodium hydride) facilitates nucleophilic attack at the sulfonyl chloride group, displacing chloride and forming the phosphonate ester.
Representative Reaction Scheme:
Industrial Manufacturing
Industrial-scale production employs continuous flow reactors to enhance efficiency and safety. Key parameters include:
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Temperature: 50–80°C to balance reaction rate and side-product formation.
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Catalyst: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) for improved yields.
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Solvent: Toluene or dichloromethane for optimal solubility and easy separation.
Physicochemical Properties
Though experimental data for this specific compound is limited, inferences from structural analogs suggest:
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Density: ~1.4–1.6 g/cm³ (typical for organophosphorus compounds).
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Boiling Point: Estimated >250°C due to high molecular weight and polar functional groups.
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in chlorinated solvents (e.g., CH₂Cl₂).
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Stability: Hydrolytically sensitive; storage under anhydrous conditions at -20°C is recommended .
Reactivity and Functionalization
Sulfonyl Chloride Reactivity
The chlorosulfonyl group undergoes facile nucleophilic substitution, enabling:
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Aminolysis: Reaction with amines to yield sulfonamides.
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Alcoholysis: Formation of sulfonate esters with alcohols.
Phosphonate Ester Transformations
The diethyl phosphonate moiety participates in:
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Hydrolysis: Acid- or base-mediated cleavage to phosphonic acids.
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Cross-Coupling: Pd-catalyzed reactions (e.g., Hirao coupling) to form C-P bonds.
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Michael Additions: Conjugate additions to α,β-unsaturated carbonyls.
Cyclopropane Ring-Opening
Ring strain facilitates:
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Electrophilic Addition: E.g., bromination at the cyclopropane C-C bond.
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Thermal Rearrangement: Isomerization to less strained structures under heat .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s dual functionality makes it valuable for synthesizing:
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Antiviral Agents: Phosphonate groups are critical in prodrugs (e.g., tenofovir).
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Kinase Inhibitors: Sulfonamide derivatives target ATP-binding pockets.
Materials Science
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Polymer Additives: Phosphonate esters improve flame retardancy.
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Coordination Polymers: Sulfonyl groups act as ligands for metal ions .
Agricultural Chemistry
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Herbicide Synthons: Functionalization yields analogs of glyphosate.
Biological Activity and Toxicology
While specific toxicological data remains undisclosed, precautions include:
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Handling: Use gloves and eye protection due to corrosive chlorosulfonyl group.
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Environmental Impact: Potential aquatic toxicity; avoid waterway contamination.
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